Product packaging for 1-(4-BroMophenyl)-3-pyrrolidinol(Cat. No.:CAS No. 536742-64-0)

1-(4-BroMophenyl)-3-pyrrolidinol

Cat. No.: B568921
CAS No.: 536742-64-0
M. Wt: 242.116
InChI Key: VXAGQCJOIGKVLU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-pyrrolidinol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, primarily serving as a versatile synthetic intermediate. Its structure, featuring a pyrrolidine ring with a hydroxyl group and a para-brominated phenyl ring, makes it a valuable precursor for the synthesis of more complex molecules. This scaffold is particularly relevant in the exploration of ligands for various neurological targets. For instance, its structural motif is found in compounds investigated for their interaction with dopaminergic and serotonergic systems, suggesting potential utility in the development of central nervous system (CNS) active agents [https://pubchem.ncbi.nlm.nih.gov/compound/12147316]. The bromophenyl group is a key handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Researchers value this compound for developing novel psychoactive substances (NPS) for forensic and toxicological research, as well as for probing the structure and function of biogenic amine receptors and transporters. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B568921 1-(4-BroMophenyl)-3-pyrrolidinol CAS No. 536742-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAGQCJOIGKVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302649
Record name 1-(4-Bromophenyl)-3-pyrrolidinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536742-64-0
Record name 1-(4-Bromophenyl)-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536742-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Chemical Transformations Involving 1 4 Bromophenyl 3 Pyrrolidinol Analogues

Nucleophilic Addition and Substitution Reactions on Pyrrolidine (B122466) and Aryl Rings

Nucleophilic attack is a fundamental process in the chemistry of 1-(4-bromophenyl)-3-pyrrolidinol analogues. These reactions can occur at several electrophilic sites, including the carbon atoms of the pyrrolidine ring and the brominated aryl substituent, leading to a diverse array of products through various mechanistic pathways.

Intramolecular cyclization is a powerful strategy for constructing the pyrrolidine ring from acyclic precursors. These reactions often rely on the intramolecular addition of a nucleophile to an electrophilic center within the same molecule.

One prominent pathway involves the radical cyclization of acyclic amino-aldehydes. For instance, the synthesis of 3-hydroxylated pyrrolidines can be achieved through the intramolecular addition of carbon radicals to aldehydes. mdpi.com Tin-mediated radical cyclization of 5-phenylseleno-3-aza-pentanal precursors, for example, undergoes a 5-exo-trig cyclization to yield pyrrolidin-3-ols. mdpi.comresearchgate.net Although the addition of a radical to a C=O double bond can be reversible due to the formation of a thermodynamically less stable alkoxy radical, this method provides a viable route to the pyrrolidinol core. researchgate.net

Another key strategy is the intramolecular cyclization of N-aryl amides. A mild and efficient method has been developed to synthesize 3-amino oxindoles, which can be considered derivatives of the pyrrolidinone core, from N-aryl amides. This transformation proceeds via the intramolecular cyclization of 2-azaallyl anions with the N-aryl amide portion of the molecule, notably avoiding the need for transition metal catalysts. rsc.org

Table 1: Mechanistic Summary of Intramolecular Cyclization Pathways
Reaction TypePrecursor ClassKey IntermediateMechanism HighlightsTypical Product
Radical Cyclization5-Phenylseleno-3-aza-pentanalsCarbon-centered radical5-exo-trig addition of a carbon radical to a carbonyl group; tin-mediated. mdpi.comresearchgate.net5-Substituted-pyrrolidin-3-ols
Anionic CyclizationN-Aryl Amides2-Azaallyl anionNucleophilic attack of the anion onto the aryl ring, leading to cyclization without a transition metal. rsc.org3-Amino oxindoles

The ANRORC mechanism is a sophisticated substitution pathway primarily observed in heterocyclic chemistry. wikipedia.org It involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure, providing a route to products that are often not explainable by standard SNAr, aryne, or Meisenheimer complex intermediates. wikipedia.org

While extensively studied in nitrogen-containing six-membered rings like pyrimidines, the principles of the ANRORC mechanism can be extrapolated to pyrrolidine systems. wikipedia.orgresearchgate.net In the context of a 1-arylpyrrolidine derivative, a strong nucleophile (e.g., an amide ion) could potentially attack a carbon atom of the pyrrolidine ring, leading to the cleavage of a C-N or C-C bond. This ring-opening step would generate a reactive intermediate that could subsequently re-cyclize in a different manner to form a new ring system or a rearranged pyrrolidine. For example, the reaction of certain N-heterocycles with nucleophiles can lead to ring transformations where one heterocyclic system converts into another. researchgate.netmdpi.com The driving force for such a process is often the formation of a more stable rearranged product. researchgate.net Although direct documented examples of the ANRORC mechanism for this compound are not prevalent, it remains a plausible pathway for ring transformation reactions under strong nucleophilic conditions. rsc.org

Oxidative Cyclization Mechanisms in Pyrrolidine Scaffold Formation

Oxidative cyclization provides a direct method for synthesizing pyrrolidine rings by forming two bonds, typically a C-N and a C-C bond, in a single conceptual operation. These reactions often employ transition metal catalysts or mediators to facilitate the cyclization of unsaturated amine derivatives.

A notable example is the copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes. sci-hub.senih.gov This method allows for the efficient cyclization of γ-alkenyl N-arylsulfonamides to form N-functionalized pyrrolidines. sci-hub.se The proposed mechanism involves an initial intramolecular syn-aminocupration of the olefin, which forms the N-C bond and a new organocopper intermediate. This is followed by an intramolecular addition of a primary carbon radical to the aromatic ring to forge the C-C bond, completing the cyclization. nih.gov The efficiency of this reaction can be enhanced by using more soluble copper salts, such as copper(II) neodecanoate, and microwave heating. sci-hub.se

Other transition-metal-oxo species, like those derived from osmium or ruthenium, are also effective in promoting the oxidative cyclization of amino-alkenes. thieme-connect.com For instance, N-protected amino alcohols with a distal alkene can undergo osmium-catalyzed oxidative cyclization to produce cis-pyrrolidines stereoselectively. thieme-connect.com The mechanism is believed to proceed through the formation of an osmium(VI) ester, which is then oxidized to an osmium(VIII) species that engages in a [3+2] cycloaddition with the alkene. thieme-connect.com

Table 2: Overview of Oxidative Cyclization Mechanisms for Pyrrolidine Synthesis
Catalyst/Reagent SystemSubstrate TypeProposed Key StepsSelectivity
Copper(II) Carboxylateγ-Alkenyl N-arylsulfonamidesIntramolecular syn-aminocupration; Intramolecular radical addition to an aromatic ring. nih.govHigh diastereoselectivity for cis-2,5-disubstituted pyrrolidines. sci-hub.se
Osmium Tetroxide (catalytic)N-Protected Amino AlkenesFormation of Os(VI) ester; Oxidation to Os(VIII); Intramolecular [3+2] cycloaddition. thieme-connect.comStereospecific formation of cis-pyrrolidines. thieme-connect.com
Silver(I) SaltsSecondary Amine-Tethered AlkynesTandem amination/oxidation sequence. nih.govGood yields for functionalized pyrroles (related structures). nih.gov

Metal-Catalyzed Reaction Mechanisms (e.g., Palladium-mediated Cyclizations)

Palladium catalysis is a cornerstone of modern synthetic chemistry and has been extensively applied to the synthesis and functionalization of pyrrolidines. These reactions often proceed through well-defined organometallic intermediates, allowing for a high degree of control over the reaction outcome.

One powerful strategy is the palladium(II)-catalyzed enantioselective difunctionalization of alkenes. nih.gov In this approach, an intramolecular nucleopalladation of a tethered amine onto an alkene initiates the cyclization, forming the pyrrolidine ring and a Pd(II)-alkyl intermediate. nih.gov This intermediate can then be trapped by an external nucleophile to generate highly functionalized pyrrolidines with excellent enantio- and diastereoselectivity. A key challenge in these reactions is suppressing β-hydride elimination from the Pd(II)-alkyl species, which would lead to undesired Heck-type products. nih.gov

Palladium catalysts are also used in coupling reactions to form the pyrrolidine ring. For example, the coupling of vinylic halides with olefinic sulfonamides can construct the pyrrolidine scaffold. acs.org Furthermore, palladium-catalyzed C(sp³)–H arylation allows for the direct functionalization of pre-formed pyrrolidine rings. Mechanistic studies on the arylation at the C4 position of pyrrolidines have shown that the reaction likely proceeds through a concerted metalation-deprotonation pathway, with the regioselectivity and reactivity influenced by the nature of the directing group attached to the pyrrolidine nitrogen. acs.org

Table 3: Selected Palladium-Catalyzed Reactions for Pyrrolidine Synthesis & Functionalization
Reaction TypeSubstratesProposed MechanismKey Feature
Alkene Difunctionalizationo-Vinyl Phenols with tethered amineIntramolecular nucleopalladation followed by interception of a quinone methide intermediate. nih.govEnantio- and diastereoselective synthesis of diverse products. nih.gov
Decarboxylative Cyclization5-Vinyloxazolidinones and activated alkenesPalladium-catalyzed cyclization across electrophilic alkenes. qub.ac.ukFormation of pyrrolidines with two contiguous quaternary centers. qub.ac.uk
C(sp³)–H ArylationN-Acyl Pyrrolidines and Aryl HalidesDirecting group-assisted concerted metalation-deprotonation. acs.orgLate-stage functionalization of the pyrrolidine core. acs.org
Cycloaddition2-Vinylpyrrolidines and Aryl IsocyanatesInvolves η³−η¹−η³ interconversion of a (π-allyl)palladium intermediate. acs.orgSynthesis of fused diazepin-2-one derivatives. acs.org

Elucidation of Multicomponent Reaction Pathways Leading to Pyrrolidine Cores

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. tandfonline.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity.

A common MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.commdpi.com Azomethine ylides, which are 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid (like glycine (B1666218) or sarcosine) with an aldehyde or ketone. mdpi.combohrium.com These ylides then react with a dipolarophile, such as an activated alkene, to form the pyrrolidine ring. This approach allows for the synthesis of highly substituted pyrrolidines by varying the aldehyde, amino acid, and alkene components. tandfonline.com The reaction can be catalyzed by various species, including metal salts and organocatalysts, and can be promoted by techniques like ultrasound or microwave irradiation. tandfonline.com

Another MCR approach involves the tandem Wittig/Huisgen reaction. This strategy relies on the simultaneous generation of an alkene (via Wittig reaction) and an azomethine ylide from the same carbonyl compound, which then undergo a cycloaddition to form the pyrrolidine ring. bohrium.com Such methods have been used to construct both simple 3-substituted pyrrolidines and complex dispiropyrrolidine systems. bohrium.com

Stereochemical Control and Regioselectivity in Pyrrolidinol Reaction Mechanisms

Controlling stereochemistry and regioselectivity is paramount in the synthesis of complex molecules like this compound analogues. The spatial arrangement of substituents significantly impacts biological activity, and mechanistic understanding is key to achieving the desired isomeric purity.

Stereocontrol is often achieved through the use of chiral catalysts or auxiliaries. In Mannich-type reactions for the synthesis of pyrrolidine derivatives, catalysts like (R)-3-pyrrolidinecarboxylic acid have been shown to be highly effective. acs.org The acid group at the β-position of the catalyst is crucial for both accelerating the C-C bond formation and directing the anti-diastereoselectivity and high enantioselectivity of the product. acs.org Similarly, in palladium-catalyzed carboamination reactions, chiral ligands such as (R)-Siphos-PE can induce high enantioselectivity (up to 92% ee) in the formation of 2-substituted pyrrolidines. umich.edu The diastereoselectivity of cyclization reactions can also be substrate-controlled. For example, copper-promoted oxidative cyclization of γ-alkenyl sulfonamides consistently yields cis-2,5-disubstituted pyrrolidines with high diastereoselectivity (>20:1). sci-hub.senih.gov This outcome provides mechanistic insight, suggesting a specific transition state geometry during the cyclization. nih.gov

Regioselectivity , or the control of where a reaction occurs on a molecule with multiple potential reaction sites, is also critical. In the cyclization of N-tethered alkyne-alkenols mediated by indium trichloride, the reaction proceeds with good regioselectivity to form 4-vinylpyrrolidines via intramolecular C-C bond formation. acs.org In multicomponent reactions, the regioselectivity of the conjugate addition of cyclic enamines (derived from pyrrolidinones) to electrophiles like acetylene (B1199291) carboxylates is highly controlled, occurring specifically at the C-4 position of the pyrrolidine ring. mdpi.com For palladium-catalyzed cyclizations involving unsymmetrical reactants, such as the reaction of 2-vinylpyrrolidines with aryl isocyanates, the regioselectivity can be influenced by the electronic properties of the substituents. Electron-withdrawing groups on the aryl isocyanate, for instance, can lead to mixtures of regioisomeric products. acs.org

Table 4: Examples of Stereochemical and Regioselective Control
ReactionControlling FactorMechanism/RationaleOutcomeReference
anti-Mannich Reaction(R)-3-Pyrrolidinecarboxylic acid (Catalyst)The β-acid group of the catalyst directs the stereochemical outcome.High anti-selectivity (up to 99:1) and enantioselectivity (>99% ee). acs.org
Copper-Promoted Oxidative CyclizationSubstrate ConformationThe transition state geometry favors the formation of the cis isomer.High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. sci-hub.senih.gov
Pd-Catalyzed Asymmetric Carboamination(R)-Siphos-PE (Chiral Ligand)The chiral ligand on the palladium center controls the enantiotopic face selection.High enantioselectivity (up to 92% ee). umich.edu
InCl₃-Mediated CyclizationElectronic Effects/Carbocation StabilityIntramolecular attack on the alkyne is favored at a specific position.Regioselective formation of 4-vinylpyrrolidine. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrolidinol Derivatives

Deconstruction of the 1-(4-Bromophenyl)-3-pyrrolidinol Scaffold for SAR Analysis

The Pyrrolidine (B122466) Ring: The central five-membered nitrogen-containing heterocycle. Its conformational flexibility and substitution patterns are critical determinants of molecular shape and interaction with biological targets. tandfonline.com

The 1-(4-Bromophenyl) Group: An aromatic substituent at the nitrogen atom of the pyrrolidine ring. Its electronic properties and steric bulk influence binding affinity and selectivity.

By systematically modifying each of these components and observing the resulting changes in biological activity, a comprehensive SAR profile can be established. This approach helps in identifying the key pharmacophoric features required for the desired therapeutic effect.

Impact of the 4-Bromophenyl Substitution on Molecular Recognition and Conformation

The bromine atom, being an electron-withdrawing group, can modulate the electron density of the phenyl ring and, by extension, the nitrogen atom of the pyrrolidinol. This can affect the basicity of the nitrogen and its ability to participate in hydrogen bonding or other electrostatic interactions. ontosight.ai Furthermore, the presence of the bulky bromine atom can introduce specific steric constraints, influencing the preferred conformation of the entire molecule and its fit within a receptor's binding pocket.

For instance, in the development of inhibitors for various enzymes, the nature of the substituent on the phenyl ring is often a key determinant of potency and selectivity. SAR studies on related pyrrolidine derivatives have shown that substitutions on the phenyl ring can dramatically alter biological activity. For example, in a series of spiro-oxindole pyrrolidine derivatives, compounds with a bromine substituent at certain positions on the aromatic ring exhibited enhanced α-amylase inhibitory activity. tandfonline.com Similarly, in another study, the presence of a 4-chlorophenyl group in pyrrolidine derivatives was found to be beneficial for antitubercular activity. frontiersin.org

The table below summarizes the impact of various substitutions on a phenyl ring attached to a pyrrolidine core, based on findings from related studies.

Substitution on Phenyl RingObserved Effect on Biological ActivityReference Compound Class
4-BromoEnhanced α-amylase inhibitionSpiro-oxindole pyrrolidines
4-ChloroImproved antitubercular activityThiazole-pyrrolidine derivatives
4-ChloroInhibition of E. coli DNA gyrase1,2,4-Oxadiazole pyrrolidines
4-TrifluorophenylInhibition of DPP-IV enzyme1,2,4-Oxadiazole pyrrolidines

These examples highlight the critical role of the substituted phenyl moiety in dictating the pharmacological profile of pyrrolidine-based compounds. The 4-bromophenyl group in this compound is therefore expected to be a key contributor to its molecular recognition properties.

Significance of the 3-Hydroxyl Group and its Stereochemistry (Chirality) on Molecular Interactions

The 3-hydroxyl group of the pyrrolidinol scaffold is a crucial determinant of its biological activity, primarily through its ability to form hydrogen bonds with target proteins. The stereochemistry at the C3 position, which is a chiral center, is of paramount importance as it dictates the spatial orientation of this hydroxyl group. ontosight.ai

The "(R)-" or "(S)-" configuration of the 3-hydroxyl group can lead to significant differences in binding affinity and efficacy, as biological macromolecules such as enzymes and receptors are themselves chiral. nih.govontosight.ai One enantiomer may fit optimally into a binding site, forming favorable interactions, while the other may bind less effectively or not at all.

For example, in a study of pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs, the stereochemical configuration of the pyrrolidine ring was found to be a potent influencer of their antileishmanial activity. nih.gov Interestingly, a derivative with a stereochemistry opposite to that of the natural product exhibited the highest potency. nih.gov This underscores the principle that for a given target, a specific stereoisomer is often preferred.

The impact of the hydroxyl group's stereochemistry is a well-established concept in drug design. In the case of this compound, the specific orientation of the 3-hydroxyl group will determine its ability to act as a hydrogen bond donor or acceptor with key amino acid residues in a target's active site.

Conformational Dynamics of the Pyrrolidine Ring and its Influence on Molecular Properties

The substituents on the pyrrolidine ring play a critical role in influencing the preferred pucker of the ring. For instance, studies on 4-substituted prolines have shown that the nature and stereochemistry of the substituent can lock the ring into a specific conformation. acs.orgnih.gov An electronegative substituent in the trans position tends to favor an exo pucker, while a cis substituent favors an endo pucker. nih.gov Sterically demanding groups also strongly influence the ring's conformation. acs.orgnih.gov

In the context of this compound, the interplay between the 1-aryl substituent and the 3-hydroxyl group will govern the conformational landscape of the pyrrolidine ring. This, in turn, will determine the relative spatial positioning of these key functional groups, which is critical for effective interaction with a biological target. Computational modeling and NMR studies are often employed to understand the conformational preferences of such molecules. doaj.orgresearchgate.netacs.org The ability of the pyrrolidine ring to adopt a specific low-energy conformation that complements the topology of a binding site is a key factor in achieving high affinity and selectivity.

Systematic Modification Strategies for SAR Elucidation

To thoroughly explore the SAR of the this compound scaffold, systematic modification strategies are employed. These approaches allow for the efficient generation of a diverse set of analogs, which can then be screened for biological activity to build a comprehensive understanding of the structural requirements for a desired pharmacological effect.

Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.govvapourtec.comnast.ph For the this compound scaffold, a focused library could be designed by systematically varying the substituents at key positions.

For example, a library could be generated by:

Varying the aryl group at the N1 position: Replacing the 4-bromophenyl group with other substituted phenyl rings (e.g., with chloro, fluoro, methyl, or methoxy (B1213986) groups) or with different aromatic or heteroaromatic systems.

Modifying the substituent at the C3 position: Replacing the hydroxyl group with other functional groups like an amino, methoxy, or a halogen, and exploring both enantiomers.

Introducing substituents at other positions on the pyrrolidine ring: Adding small alkyl or other functional groups at the C2, C4, or C5 positions to probe for additional binding interactions.

Solid-phase synthesis is often employed for the creation of combinatorial libraries, as it simplifies the purification of intermediates and products. nih.govresearchgate.net The resulting library of compounds can then be screened in high-throughput assays to identify "hits" with improved activity or other desirable properties. The SAR data obtained from these focused libraries can then guide the design of the next generation of more potent and selective compounds. nast.phnih.gov

While positional scanning mutagenesis is a technique primarily used in the context of peptide and protein engineering to identify critical amino acid residues, a conceptually similar approach can be applied to chemical series. nih.govnih.gov In this context, it involves the systematic modification of a single position on a lead molecule while keeping the rest of the structure constant.

For the this compound scaffold, this would entail creating a series of analogs where, for instance, the bromine atom at the 4-position of the phenyl ring is replaced by a wide variety of other functional groups (e.g., hydrogen, halogens, alkyls, alkoxys, nitriles, etc.). Each of these analogs would then be tested to determine the effect of that specific substitution on biological activity.

This systematic approach allows for a detailed mapping of the chemical space around a particular position and provides valuable insights into the steric, electronic, and hydrophobic requirements of the target's binding site at that location. The data generated from such a positional scan can be used to construct quantitative structure-activity relationship (QSAR) models, which can then be used to predict the activity of yet-to-be-synthesized compounds. researchgate.net

Computational Chemistry and Molecular Modeling of 1 4 Bromophenyl 3 Pyrrolidinol and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule. scienceopen.com

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the structural and electronic properties of organic compounds. nih.govnih.gov It has proven effective in optimizing molecular geometries, calculating energies, and exploring the potential energy surface of molecules like 1-(4-Bromophenyl)-3-pyrrolidinol and its analogues. nih.govresearchgate.net

DFT calculations are used to locate the lowest energy conformation of a molecule, known as the ground state. By optimizing the geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be determined with high accuracy, often showing good agreement with experimental data from X-ray crystallography. researchgate.netsemanticscholar.org For instance, in studies of related bromophenyl compounds, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have successfully reproduced experimental geometric parameters. semanticscholar.org

Furthermore, DFT is crucial for identifying and characterizing transition states, which are the highest energy points along a reaction pathway. The geometry and energy of the transition state provide critical information about the activation energy of a reaction, offering insights into its kinetics. pku.edu.cn Analysis of the frontier molecular orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also a standard component of DFT studies. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govsemanticscholar.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Bromophenyl Analogue

Parameter Bond/Angle Calculated Value (B3LYP) Experimental Value
Bond Length C-Br 1.921 Å 1.905 Å
Bond Length C=O 1.224 Å 1.216 Å
Bond Angle C-C-Br 119.8° 120.1°

Note: Data is illustrative and based on findings for similar bromophenyl-containing structures found in the literature. semanticscholar.orgresearchgate.net

Computational methods, particularly DFT, are extensively used to predict the spectroscopic signatures of molecules, which is invaluable for structure elucidation and interpretation of experimental data. semanticscholar.orgchemrxiv.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the magnetic shielding tensors, which are then converted into chemical shifts. These predicted spectra can be compared with experimental results to confirm the molecular structure. semanticscholar.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net The calculated wavenumbers and their corresponding vibrational modes (e.g., stretching, bending) help in the assignment of experimental IR and Raman spectra. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions. researchgate.net It calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis provides insight into the electronic structure and chromophores within the molecule. semanticscholar.org

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for an Analogue

Spectroscopic Technique Parameter Predicted Value (TD-DFT/B3LYP) Experimental Value
UV-Vis λ_max 310 nm 315 nm
¹H NMR Chemical Shift (δ, Ar-H) 7.65 ppm 7.70 ppm
¹³C NMR Chemical Shift (δ, C-Br) 125.0 ppm 126.5 ppm

Note: This table presents typical data for analogous compounds to illustrate the predictive power of computational methods. semanticscholar.org

Molecular Dynamics Simulations for Conformational Sampling and Ring Pseudorotation

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies. nih.govmdpi.com

For a molecule like this compound, MD simulations are particularly useful for conformational sampling of the flexible pyrrolidinol ring. The five-membered pyrrolidine (B122466) ring is not planar and undergoes rapid conformational changes through a process known as pseudorotation. This process involves transitions between various "puckered" conformations, such as the "envelope" and "twist" forms. figshare.com MD simulations can map the potential energy surface of this pseudorotation, identifying the most stable ring conformations and the energy barriers between them. mdpi.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation

Parameter Description Typical Value/Setting
Force Field Set of parameters describing the potential energy of the system. AMBER, GROMOS, OPLS
Simulation Time Total duration of the simulation. 50 - 500 ns
Time Step Integration time step for Newton's equations of motion. 2 fs
Temperature Temperature of the system, maintained by a thermostat. 300 K
Pressure Pressure of the system, maintained by a barostat (for NPT ensemble). 1 bar

Reaction Mechanism Elucidation through Computational Transition State Theory

Understanding the detailed mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry offers powerful tools to map out reaction pathways, identify intermediates, and calculate reaction rates, providing a level of detail that is often inaccessible through experiments alone. pku.edu.cn

Computational transition state theory is used to locate the transition state (TS) for a given reaction step. The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov A lower energy barrier corresponds to a faster reaction rate. Quantum chemical methods like DFT are employed to optimize the geometry of the TS and calculate its energy. scienceopen.compku.edu.cn An essential step in confirming a transition state is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The reaction coordinate, or Intrinsic Reaction Coordinate (IRC), is the minimum energy path connecting the reactants to the products through the transition state. By mapping the IRC, chemists can verify that a calculated transition state correctly connects the desired reactants and products and can identify any intermediates that may be formed along the way. nih.gov

Table 4: Illustrative Barrier Energy Calculations for a Hypothetical Reaction Step

Species Description Relative Free Energy (kcal/mol)
Reactants Starting Materials 0.0
Transition State (TS) Highest energy point on the reaction path. +22.5
Intermediate A stable species formed during the reaction. -5.2

Note: The values are hypothetical, representing a typical energy profile for an organic reaction. pku.edu.cnnih.gov

Reactions are most often carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. chemrxiv.org Computational reaction modeling must therefore account for solvation effects. dntb.gov.ua There are two primary approaches to modeling solvents. researchgate.net

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach is computationally efficient and is often sufficient for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This is more computationally expensive but is necessary when specific solvent-solute interactions, such as hydrogen bonding, play a critical role in the reaction mechanism. researchgate.net Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often used, where the reacting species are treated with a high level of quantum theory, and the surrounding solvent molecules are treated with a more efficient molecular mechanics force field. chemrxiv.org

Failing to properly account for solvation can lead to significant errors in calculated energy barriers, especially for reactions involving charged or highly polar species. chemrxiv.org

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
4-hydroxy-L-proline

Ligand-Based and Structure-Based Computational Design Methodologies

The design of novel drug candidates based on the this compound scaffold heavily relies on two complementary computational strategies: ligand-based and structure-based design. Ligand-based methods leverage the knowledge of known active molecules to build predictive models, while structure-based methods utilize the three-dimensional structure of the biological target to guide the design of potent and selective inhibitors.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a cornerstone of structure-based drug design, providing a virtual snapshot of how a ligand, such as this compound, might bind to the active site of a target protein. This technique predicts the preferred orientation and conformation of the ligand, as well as the binding affinity, offering crucial insights into the molecular interactions that drive biological activity.

In studies involving pyrrolidine derivatives, molecular docking has been instrumental in elucidating their binding modes with various protein targets. For instance, research on spiro[pyrrolidin-3,2-oxindoles] as inhibitors of the MDM2-p53 interaction utilized molecular docking to identify key amino acid residues responsible for the ligand-protein interaction. These simulations revealed that newly designed compounds could achieve high binding affinities, with one showing a binding energy of -9.4 kcal/mol, superior to both the highly active compound in the dataset (-8.8 kcal/mol) and a known control compound (-8.2 kcal/mol) scispace.com. Such studies underscore the power of molecular docking in rationalizing structure-activity relationships and designing more potent analogues.

The interaction profile of this compound and its analogues within a protein's active site is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The bromophenyl group can participate in halogen bonding and hydrophobic interactions, while the hydroxyl group on the pyrrolidine ring is a prime candidate for forming hydrogen bonds with polar residues in the binding pocket. The pyrrolidine nitrogen can also act as a hydrogen bond acceptor or, if protonated, a donor.

Interactive Table: Hypothetical Docking Scores and Key Interactions of this compound Analogues with a Target Protein.

AnalogueDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compound-8.5Tyr210, Asp150Hydrogen Bond, Halogen Bond
1-(4-Chlorophenyl)-3-pyrrolidinol-8.2Tyr210, Asp150Hydrogen Bond, Halogen Bond
1-(4-Fluorophenyl)-3-pyrrolidinol-7.9Tyr210, Asp150Hydrogen Bond
1-Phenyl-3-pyrrolidinol-7.5Tyr210Hydrogen Bond

Note: This table is illustrative and based on general principles of molecular interactions. Actual values would be target-dependent.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful ligand-based approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, untested compounds, thereby prioritizing synthetic efforts.

For pyrrolidine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate 3D contour maps that visualize the regions around a molecule where modifications are likely to enhance or diminish activity. For example, a 3D-QSAR study on isoxazole (B147169) derivatives as Farnesoid X Receptor (FXR) agonists yielded robust CoMFA and CoMSIA models with high predictive capabilities (q² = 0.664 and 0.706, respectively) mdpi.com. The resulting contour maps indicated that hydrophobicity at one position and electronegativity at another were crucial for agonistic activity mdpi.com.

In the context of this compound, a QSAR model would likely highlight the importance of the electronic and steric properties of the substituent on the phenyl ring, as well as the stereochemistry of the hydroxyl group on the pyrrolidine ring. The bromine atom, with its specific size and electronegativity, would be a significant descriptor in such a model.

Interactive Table: Key Statistical Parameters from a Hypothetical QSAR Study on 1-Aryl-3-pyrrolidinol Analogues.

Modelq² (Cross-validated R²)r² (Non-cross-validated R²)pred_r² (Predictive R²)
CoMFA0.680.950.81
CoMSIA0.710.970.85

Note: This table represents typical statistical values for robust QSAR models.

Cheminformatics and Data Mining for Pyrrolidine Chemistry

Cheminformatics and data mining techniques play a crucial role in navigating the vast chemical space of pyrrolidine chemistry. These approaches involve the analysis of large chemical datasets to identify trends, patterns, and novel scaffolds with desirable properties. By employing methods such as similarity searching, clustering, and machine learning, researchers can efficiently explore libraries of compounds and prioritize candidates for further investigation.

The analysis of large databases of natural products and synthetic compounds has revealed the prevalence of the pyrrolidine motif in molecules with diverse biological activities frontiersin.org. Cheminformatics tools can be used to analyze the structural features of these known active pyrrolidines to inform the design of novel analogues of this compound. For instance, by identifying common pharmacophoric features among a set of active compounds, new molecules can be designed that incorporate these essential elements.

Furthermore, cheminformatics approaches are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. In silico ADMET prediction allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving valuable time and resources in the drug discovery pipeline.

Advanced Synthetic Applications of 1 4 Bromophenyl 3 Pyrrolidinol As a Versatile Intermediate

Utilization as a Chiral Building Block in Enantioselective Syntheses of Complex Molecules

The enantiopure form of 1-(4-bromophenyl)-3-pyrrolidinol represents a valuable asset in the chiral pool for the construction of complex molecular architectures. The stereocenter at the C3 position, bearing a hydroxyl group, can direct the stereochemical outcome of subsequent reactions, making it a powerful tool in asymmetric synthesis. The inherent rigidity and defined stereochemistry of the pyrrolidine (B122466) scaffold are crucial for establishing stereocontrol in the synthesis of intricate target molecules like alkaloids and other pharmacologically relevant compounds. mappingignorance.org

Application in Organocatalysis and Enantioselective Catalysis

Asymmetric organocatalysis has become a third pillar in enantioselective synthesis, and molecules containing the pyrrolidine scaffold are among the most successful and widely used catalysts. beilstein-journals.orgbenthamdirect.com Inspired by the natural amino acid proline, a plethora of pyrrolidine-based organocatalysts have been developed and successfully applied in a wide range of asymmetric transformations. nih.govmdpi.comnih.gov A significant breakthrough in this field was the development of diarylprolinol silyl (B83357) ethers, which have demonstrated exceptional efficiency and selectivity in the functionalization of aldehydes and ketones. nih.gov

This compound serves as an excellent precursor for a new class of tunable organocatalysts. By analogy to the highly successful Hayashi-Jørgensen catalysts, the 3-hydroxyl group can be readily converted into a silyl ether. The resulting catalyst would feature a distinct electronic and steric profile due to the 1-(4-bromophenyl) substituent. This substituent can modulate the catalyst's solubility, stability, and, most importantly, its interaction with substrates in the transition state, thereby influencing both reactivity and enantioselectivity. The performance of such catalysts can be evaluated in key organocatalytic reactions, such as the Michael addition of aldehydes to nitroolefins. beilstein-journals.org

Table 1: Representative Performance of Pyrrolidine-Based Organocatalysts in the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene. beilstein-journals.org
Catalyst (mol %)SolventTemp (°C)Yield (%)diastereomeric ratio (syn/anti)enantiomeric excess (ee, %)
10CH₂Cl₂RT9990:1075
10Toluene (B28343)09894:682
10Methylcyclohexane09995:585

Development of Novel Chemical Probes and Research Tools

Chemical probes are essential tools for dissecting complex biological processes and for identifying and validating new drug targets. The this compound scaffold is a promising starting point for the development of probes targeting specific receptors, such as sigma (σ) receptors and dopamine (B1211576) receptors. nih.govsigmaaldrich.comnih.gov

Derivatives of phenylpyrrolidine are known to bind with high affinity to the dopamine D3 receptor, a key target in the treatment of neuropsychiatric disorders. nih.govdaneshyari.com Similarly, substituted pyrrolidinone structures have been identified as potent sigma-1 receptor antagonists, which are implicated in a variety of central nervous system functions and diseases. sigmaaldrich.comnih.gov The 1-(4-bromophenyl) moiety of the parent compound can serve a dual purpose: it can be a key pharmacophoric element for receptor binding and also act as a chemical handle. The bromine atom can be readily displaced or transformed to append reporter groups, such as fluorophores for use in fluorescence microscopy or positron-emitting isotopes (e.g., ¹⁸F) for use in Positron Emission Tomography (PET) imaging. This allows for the creation of powerful research tools to visualize receptor distribution and occupancy in living systems. nih.gov

Functionalization for the Synthesis of Diverse Chemical Libraries

The generation of chemical libraries containing structurally diverse molecules is a cornerstone of modern drug discovery. This compound is an ideal starting scaffold for diversity-oriented synthesis due to its multiple, orthogonally reactive functional groups. The most significant feature for library generation is the 4-bromophenyl group, which is a versatile handle for palladium-catalyzed cross-coupling reactions. mdpi.com

The Suzuki-Miyaura coupling, in particular, allows for the reaction of the aryl bromide with a vast array of commercially available boronic acids and esters. organic-chemistry.orgyoutube.comlibretexts.org This reaction facilitates the introduction of a wide range of substituents at the 4-position of the phenyl ring, including different aryl, heteroaryl, alkyl, and alkenyl groups, thereby generating significant molecular diversity from a single common intermediate. organic-chemistry.orgyoutube.comyoutube.com Furthermore, the hydroxyl group at the C3 position and the nitrogen atom of the pyrrolidine ring provide additional points for diversification through reactions like esterification, etherification, amidation, and N-alkylation. This multi-directional approach enables the rapid construction of large and diverse libraries of novel compounds for high-throughput screening. chemrxiv.org

Table 2: Representative Suzuki-Miyaura Cross-Coupling Partners for Functionalization of the 1-(4-Bromophenyl) Scaffold.
Boronic Acid/Ester PartnerPotential Product Substituent (R)Typical CatalystTypical Base
Phenylboronic acid-PhenylPd(PPh₃)₄Na₂CO₃
Pyridine-3-boronic acid-3-PyridinylPd(dppf)Cl₂K₂CO₃
Thiophene-2-boronic acid-2-ThienylPd(OAc)₂ / SPhosK₃PO₄
Methylboronic acid-MethylPd(PCy₃)₂Cl₂Cs₂CO₃

Integration into Multistep Organic Syntheses of Architecturally Intricate Scaffolds

The total synthesis of complex natural products and their analogues remains a significant challenge that drives innovation in organic chemistry. google.comnih.govscribd.com The true synthetic utility of an intermediate like this compound is demonstrated by its seamless integration into lengthy and complex multistep syntheses. Its attributes—pre-defined stereochemistry and multiple functional handles—allow for a convergent and modular synthetic strategy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-3-pyrrolidinol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions or stepwise nucleophilic substitutions. For example, analogous bromophenyl-pyrrolidine derivatives are synthesized using regioselective cycloadditions between nitrile imines and electrophilic partners, with yields improved by controlling temperature (0–5°C) and solvent polarity (e.g., dichloromethane) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated analogs) resolves structural features like aromatic protons and pyrrolidine ring conformation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl or amine groups). Thin-layer chromatography (TLC) monitors reaction progress .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Use recrystallization (ethanol/water mixtures) or flash chromatography (silica gel, optimized solvent ratios) for purification. Analytical HPLC with UV detection (λ = 254 nm) validates purity (>95%). Impurity profiling via LC-MS identifies byproducts such as dehalogenated derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) to determine hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules) classifies interactions (e.g., R₂²(8) rings). Computational tools like Mercury or CrystalExplorer visualize packing diagrams, while SHELXL refines hydrogen atom positions .

Q. What computational methods predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Molecular Electron Density Theory (MEDT) calculates Fukui indices to identify nucleophilic/electrophilic sites. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. For example, MEDT studies explain why Cβ of nitrile imines preferentially reacts with electrophilic partners in cycloadditions .

Q. How can researchers evaluate the compound’s potential as a pharmacological lead?

  • Methodological Answer : Perform in vitro assays (e.g., enzyme inhibition, receptor binding) using fluorogenic substrates or radioligands. Structure-activity relationship (SAR) studies modify the bromophenyl or pyrrolidine moieties. Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases or GPCRs .

Q. What strategies mitigate instability issues during storage or reaction conditions?

  • Methodological Answer : Stabilize the compound by storing it under inert atmospheres (argon) at low temperatures (−20°C). Add radical inhibitors (e.g., BHT) to prevent oxidative degradation. Monitor degradation pathways via accelerated stability studies (40°C/75% RH) and LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.